N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of indoline, oxazole, and thiophene moieties These structural elements are known for their significant roles in various biological and chemical processes
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds are helpful in developing new useful derivatives .
Mode of action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical pathways
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities affect a variety of biochemical pathways.
Result of action
The molecular and cellular effects of indole derivatives depend on their specific biological activities. For example, some indole derivatives have been reported as antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the indoline moiety through Fischer indole synthesis, followed by the construction of the oxazole ring via cyclization reactions. The thiophene carboxamide group is then introduced through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of efficient purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its structural features suggest potential as a bioactive molecule, possibly interacting with various biological targets.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs for treating diseases like cancer or infections.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline, oxazole, and thiophene derivatives, such as:
- Indoline-2-carboxylic acid
- Oxazole-4-carboxamide
- Thiophene-3-carboxamide
Uniqueness
N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic moieties, which can confer a range of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-15(14-6-3-9-24-14)19-17-18-12(10-23-17)16(22)20-8-7-11-4-1-2-5-13(11)20/h1-6,9-10H,7-8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBANYCIIUMUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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